(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM

Catalog No.
S1505014
CAS No.
12146-37-1
M.F
C11H8MoO4
M. Wt
300.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBD...

CAS Number

12146-37-1

Product Name

(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;carbon monoxide;molybdenum

Molecular Formula

C11H8MoO4

Molecular Weight

300.1 g/mol

InChI

InChI=1S/C7H8.4CO.Mo/c1-2-7-4-3-6(1)5-7;4*1-2;/h1-4,6-7H,5H2;;;;;

InChI Key

UZHYHBPCAGKHGZ-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C2C=CC1C=C2.[Mo]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C2C=CC1C=C2.[Mo]

The exact mass of the compound Molybdenum, (2,5-norbornadienyl)tetracarbonyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum, commonly referred to as Mo(nbd)(CO)4, is a highly reactive, zero-valent organometallic precursor. Its primary procurement value lies in the lability of its bidentate norbornadiene (nbd) ligand, which acts as an excellent leaving group compared to tightly bound carbon monoxide [1]. In industrial and advanced laboratory synthesis, Mo(nbd)(CO)4 is prioritized as a low-temperature synthon for the stereoselective preparation of cis-tetracarbonylmolybdenum complexes [2]. By offering a pre-activated coordination sphere, it bypasses the harsh thermal or photochemical activation barriers associated with standard homoleptic metal carbonyls, making it indispensable for workflows involving thermally sensitive ligands or requiring strict stereocontrol [1].

Attempting to substitute Mo(nbd)(CO)4 with the cheaper, ubiquitous molybdenum hexacarbonyl (Mo(CO)6) frequently results in synthetic failure or poor process economics when targeting specific substituted complexes. Because CO is a strong pi-acceptor, displacing it from Mo(CO)6 requires extreme conditions—such as prolonged refluxing in high-boiling solvents or intense UV irradiation[1]. These harsh environments frequently degrade thermally sensitive ligands, trigger unwanted cis-to-trans isomerization, or lead to uncontrollable over-substitution (e.g., forming tricarbonyl species instead of the desired tetracarbonyls)[2]. Mo(nbd)(CO)4 circumvents these issues by providing a pre-labilized cis-coordination site that readily undergoes substitution at ambient temperatures, ensuring high-fidelity transfer of the Mo(CO)4 core without ligand degradation [1].

Ambient-Temperature Ligand Substitution vs. High-Heat Over-Substitution

When reacting with isocyanoferrocene, Mo(nbd)(CO)4 undergoes clean displacement of the norbornadiene ligand at ambient temperature (25 °C) overnight, yielding 84% of the pure cis-[Mo(CO)4(CNFc)2] complex. In stark contrast, utilizing Mo(CO)6 requires heating to reflux (70 °C) in hexane and results in over-substitution, yielding only 50% of the mer-[Mo(CO)3(CNFc)3] complex [1].

Evidence DimensionReaction temperature and product yield/selectivity
Target Compound DataMo(nbd)(CO)4: 25 °C, 84% yield of cis-tetracarbonyl
Comparator Or BaselineMo(CO)6: 70 °C (reflux), 50% yield of mer-tricarbonyl
Quantified DifferenceMo(nbd)(CO)4 operates 45 °C lower, increases yield by 34%, and prevents over-substitution.
ConditionsReaction with isocyanoferrocene in THF (for nbd) or hexane (for CO6) overnight.

Procuring Mo(nbd)(CO)4 is essential for synthesizing specific cis-tetracarbonyl complexes without triggering thermal degradation or losing stereocontrol.

Elimination of Catalytic Induction Periods in Alkyne Metathesis

In thermally activated multicomponent alkyne metathesis (e.g., using dec-4-yne), the use of Mo(CO)6 as a Mo(0) source suffers from a prolonged induction period because the reaction is rate-limited by the slow thermal dissociation of CO ligands. Substituting Mo(CO)6 with Mo(nbd)(CO)4 significantly reduces this induction period, leading to an immediate and rapid increase in the metathesis reaction rate [1].

Evidence DimensionCatalytic induction period and reaction rate
Target Compound DataMo(nbd)(CO)4: Rapid activation with minimal induction period
Comparator Or BaselineMo(CO)6: Prolonged induction period
Quantified DifferenceMo(nbd)(CO)4 eliminates the CO-dissociation bottleneck, accelerating the onset of catalysis.
ConditionsThermally activated metathesis of dec-4-yne in boiling toluene with dimethyl(naphthyl)silanol activator.

For industrial catalytic processes, eliminating the induction period improves time-space yields and reduces the energy cost of prolonged heating.

Room-Temperature Polymerization of Substituted Acetylenes

Mo(nbd)(CO)4 serves as a highly effective room-temperature initiator for the polymerization of functionalized acetylenes. For example, it polymerizes phenylacetylene and related monomers at ambient temperature to yield high-molecular-weight polymers (e.g., Mw ~248,500) in yields up to 94%. Conversely, alternative precursors like the dimeric[Mo(CO)3cp]2 complex result in exceptionally poor polymer yields under comparable conditions [1].

Evidence DimensionPolymer yield at room temperature
Target Compound DataMo(nbd)(CO)4: Up to 94% yield, high molecular weight
Comparator Or Baseline[Mo(CO)3cp]2: Exceptionally poor yields
Quantified DifferenceMo(nbd)(CO)4 enables high-conversion polymerization without requiring thermal activation.
ConditionsPolymerization of substituted acetylenes at room temperature or mild heating (80 °C for specific functional monomers).

Allows material scientists to polymerize thermally sensitive functional acetylenes that would cross-link or degrade under the higher temperatures required by standard Mo catalysts.

Stereoselective Synthesis of Sterically Congested Metalla-Crown Ethers

The synthesis of unsymmetrical metalla-crown ethers requires strict cis-coordination of bulky diphosphine ligands. Mo(nbd)(CO)4 reacts with sterically congested ligands (e.g., 2-(2,2'-O2C12H8)PO(CH2CH2O)2-2-C20H12-2'-OP(2,2'-O2C12H8)) at room temperature within 3 hours to yield 80% of the pure cis-isomer. Attempting this with unactivated Mo(0) precursors would require forcing conditions that risk cis-to-trans isomerization or ligand fragmentation [1].

Evidence DimensionStereoisomeric purity and reaction time
Target Compound DataMo(nbd)(CO)4: 3 hours at room temperature, 80% yield of pure cis-isomer
Comparator Or BaselineStandard Mo(0) carbonyls: Require high heat, risking trans-isomerization
Quantified DifferenceMo(nbd)(CO)4 guarantees cis-geometry retention under mild conditions.
ConditionsReaction with sterically congested diphosphine ligand in dichloromethane at room temperature.

Crucial for the procurement of precursors in sensor and supramolecular applications where the exact spatial geometry of the metal complex dictates its binding affinity.

Synthesis of Well-Defined cis-Mo(CO)4L2 Precatalysts

Mo(nbd)(CO)4 is the optimal procurement choice when synthesizing cis-tetracarbonyl precatalysts with phosphines, amines, or isocyanides. Its ability to undergo complete substitution at room temperature prevents the thermal degradation of sensitive ligands and avoids the formation of mer-tricarbonyl over-substitution products commonly seen with Mo(CO)6[1].

Multicomponent Alkyne Metathesis

In advanced organic synthesis requiring alkyne metathesis, Mo(nbd)(CO)4 is utilized as a highly labile Mo(0) source. It is selected over traditional hexacarbonyl precursors to eliminate prolonged induction periods, thereby accelerating the catalytic cycle and improving overall process efficiency[2].

Room-Temperature Polymerization of Functionalized Acetylenes

For polymer chemists working with sterically hindered or thermally sensitive substituted acetylenes, Mo(nbd)(CO)4 acts as a highly efficient room-temperature polymerization initiator, achieving high molecular weights and yields where other dimeric or homoleptic Mo complexes fail [3].

Evaluation of Novel Radiopharmaceutical Chelators

In the development of radiopharmaceuticals (e.g., 99mTc or 64Cu imaging agents), Mo(nbd)(CO)4 is used as a reliable, mild-condition surrogate to evaluate the binding properties of new diphosphine chelators. It rapidly forms stable cis-complexes at ambient temperature, allowing researchers to assess ligand σ-donor/π-acceptor characteristics via IR spectroscopy without synthesis-induced artifacts[4].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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